molecular formula C19H16ClFN2 B169033 5-Chloro-1-(4-fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 106516-07-8

5-Chloro-1-(4-fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No. B169033
Key on ui cas rn: 106516-07-8
M. Wt: 326.8 g/mol
InChI Key: WLQZFXJVVNNEJU-UHFFFAOYSA-N
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Patent
US06335463B1

Procedure details

5-chloro-1-(4-fluorophenyl)indole (6.70 kg) and 4-piperidone-mono-hydrate,hydrochloride (8.38 kg) were transferred to a 200 L reactor under N2 cover. Acetic acid (67 L) was added and the reaction mixture was heated to 60° C. Concentrated HCl (37%, 33.5 L) was added during ½ hour and then the mixture was heated to the reflux temperature (85° C.) and refluxed for 1 hour (final temperature 95° C.). After cooling to 30° C., 33.5 L acetone was added followed by further cooling to 25° C. Filtration, wash (acetone 20 L) and drying in vacuum at 60° C. gave the title product as a white powder, yield 8.94 kg.
Quantity
6.7 kg
Type
reactant
Reaction Step One
[Compound]
Name
4-piperidone-mono-hydrate,hydrochloride
Quantity
8.38 kg
Type
reactant
Reaction Step One
Quantity
67 L
Type
reactant
Reaction Step Two
Name
Quantity
33.5 L
Type
reactant
Reaction Step Three
Quantity
33.5 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=1)[CH:6]=[CH:5]2.[C:18](O)(=O)[CH3:19].Cl>CC(C)=O>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=1)[CH:6]=[C:5]2[C:4]1[CH2:5][CH2:6][NH:7][CH2:18][CH:19]=1

Inputs

Step One
Name
Quantity
6.7 kg
Type
reactant
Smiles
ClC=1C=C2C=CN(C2=CC1)C1=CC=C(C=C1)F
Name
4-piperidone-mono-hydrate,hydrochloride
Quantity
8.38 kg
Type
reactant
Smiles
Step Two
Name
Quantity
67 L
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
33.5 L
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
33.5 L
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to the reflux temperature (85° C.)
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour (final temperature 95° C.)
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 30° C.
TEMPERATURE
Type
TEMPERATURE
Details
by further cooling to 25° C
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
wash (acetone 20 L)
CUSTOM
Type
CUSTOM
Details
drying in vacuum at 60° C.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(=CN(C2=CC1)C1=CC=C(C=C1)F)C=1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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